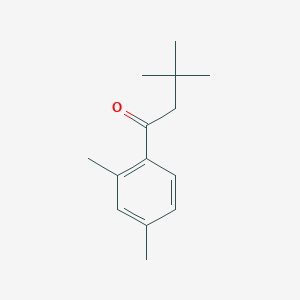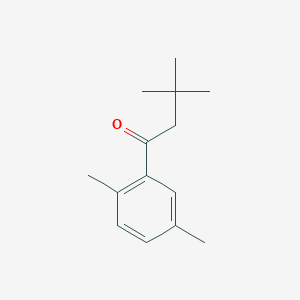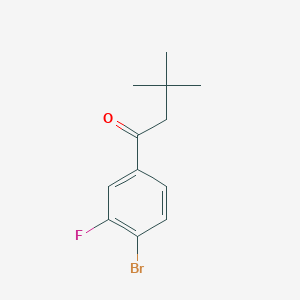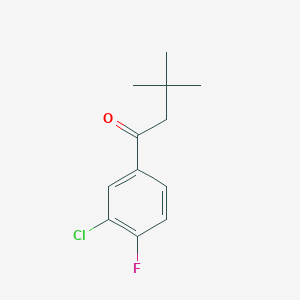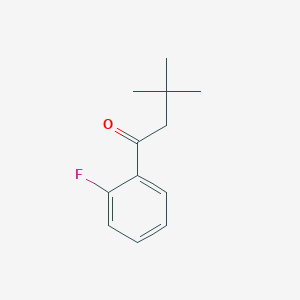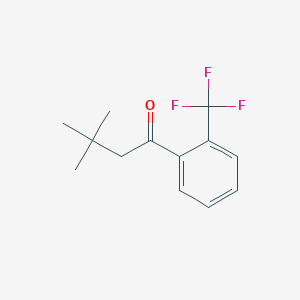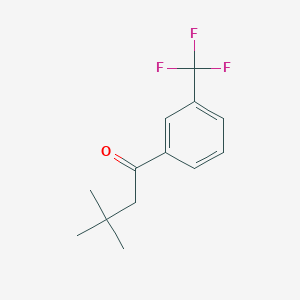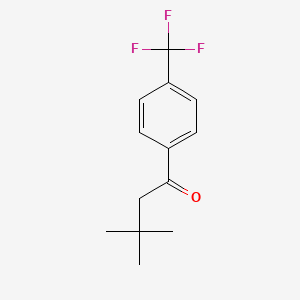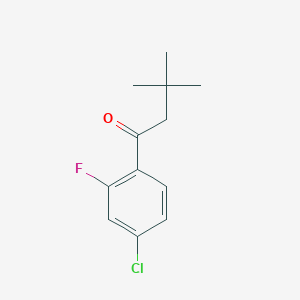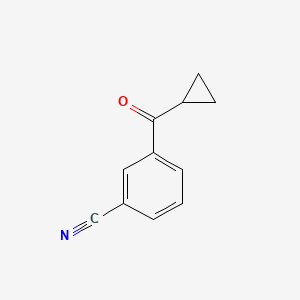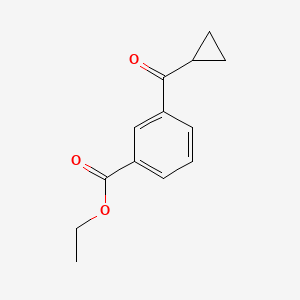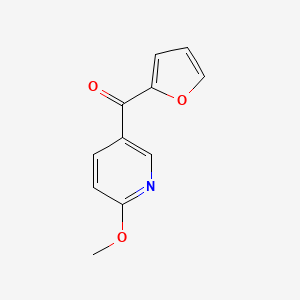
5-(2-呋喃酰)-2-甲氧基吡啶
描述
5-(2-Furoyl)-2-methoxypyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a furoyl group at the 5-position and a methoxy group at the 2-position
科学研究应用
5-(2-Furoyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
Target of Action
The primary target of 5-(2-Furoyl)-2-methoxypyridine is the Enoyl acyl carrier protein reductase (InhA) . This protein plays a crucial role in the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, InhA, by binding to it, thereby inhibiting its function . This interaction results in the disruption of mycolic acid synthesis, which is critical for the survival and virulence of Mycobacterium tuberculosis .
Biochemical Pathways
The biochemical pathway affected by 5-(2-Furoyl)-2-methoxypyridine involves the fatty acid synthesis pathway . By inhibiting InhA, the compound disrupts the synthesis of mycolic acids, leading to downstream effects such as impaired cell wall formation and reduced bacterial virulence .
Result of Action
The molecular and cellular effects of 5-(2-Furoyl)-2-methoxypyridine’s action primarily involve the disruption of mycolic acid synthesis . This disruption leads to impaired cell wall formation in Mycobacterium tuberculosis, reducing its virulence and potentially leading to the death of the bacteria .
生化分析
Biochemical Properties
5-(2-Furoyl)-2-methoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzymatic catalysis and metabolic pathways. This compound interacts with various enzymes, including furoyl-CoA dehydrogenase and lactone hydrolase, which facilitate its conversion into other metabolites . The interactions between 5-(2-Furoyl)-2-methoxypyridine and these enzymes are crucial for its role in metabolic processes, as they enable the compound to undergo oxidation and reduction reactions, leading to the formation of key intermediates in metabolic pathways .
Cellular Effects
5-(2-Furoyl)-2-methoxypyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, 5-(2-Furoyl)-2-methoxypyridine can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cell function and behavior .
Molecular Mechanism
The molecular mechanism of action of 5-(2-Furoyl)-2-methoxypyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as furoyl-CoA dehydrogenase, and modulates their activity, leading to changes in metabolic flux and the production of key metabolites . Additionally, 5-(2-Furoyl)-2-methoxypyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the transcription of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(2-Furoyl)-2-methoxypyridine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation over time, leading to the formation of various metabolites . Long-term exposure to 5-(2-Furoyl)-2-methoxypyridine has been observed to affect cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-(2-Furoyl)-2-methoxypyridine vary with different dosages in animal models. At low doses, this compound has been shown to modulate metabolic pathways and enhance energy production . At high doses, 5-(2-Furoyl)-2-methoxypyridine can exhibit toxic effects, including enzyme inhibition, oxidative stress, and cellular damage . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential adverse effects .
Metabolic Pathways
5-(2-Furoyl)-2-methoxypyridine is involved in several metabolic pathways, including the tricarboxylic acid cycle and the degradation of furanic compounds . This compound interacts with enzymes such as furoyl-CoA dehydrogenase and lactone hydrolase, which facilitate its conversion into key intermediates like 2-oxo-glutaryl-CoA . These interactions are essential for the compound’s role in metabolic processes and its impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-(2-Furoyl)-2-methoxypyridine within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cell membranes by specialized transporters, which facilitate its uptake and distribution within cells . Additionally, 5-(2-Furoyl)-2-methoxypyridine can bind to proteins within the cell, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(2-Furoyl)-2-methoxypyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the mitochondria, where it participates in metabolic processes and influences mitochondrial function . Additionally, 5-(2-Furoyl)-2-methoxypyridine can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and affects cellular activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furoyl)-2-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and furoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the furoyl chloride. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-methoxypyridine is reacted with furoyl chloride in the presence of a base at a controlled temperature, typically around 0-5°C, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Furoyl)-2-methoxypyridine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Employing continuous flow systems to improve reaction efficiency and yield.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
5-(2-Furoyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furan carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
相似化合物的比较
Similar Compounds
2-Furoyl chloride: Used in the synthesis of various furan derivatives.
2-Methoxypyridine: A precursor in the synthesis of heterocyclic compounds.
5-Hydroxymethylfurfural: A furan derivative with applications in polymer production.
Uniqueness
5-(2-Furoyl)-2-methoxypyridine is unique due to its combination of a furoyl group and a methoxy group on a pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
IUPAC Name |
furan-2-yl-(6-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-10-5-4-8(7-12-10)11(13)9-3-2-6-15-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMUNJFKCHRNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642175 | |
| Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-32-8 | |
| Record name | 2-Furanyl(6-methoxy-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Furan-2-yl)(6-methoxypyridin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


